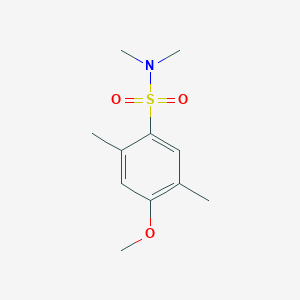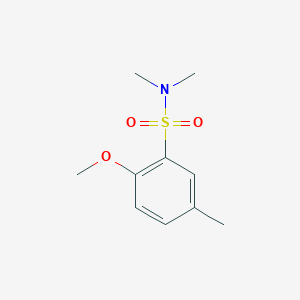
2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide, also known as EIPB, is a sulfonamide-based compound that has gained attention in scientific research due to its potential therapeutic properties. EIPB belongs to the family of sulfonylureas, which are widely used as antidiabetic drugs. However, EIPB has shown promise in other areas of research as well, including cancer treatment and neuroprotection.
作用机制
The mechanism of action of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channel (KATP). This inhibition leads to the depolarization of the cell membrane, which triggers the release of calcium ions and subsequent activation of various signaling pathways.
Biochemical and Physiological Effects:
2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects in scientific research. In addition to its anticancer properties, 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide in scientific research is its relatively low toxicity compared to other sulfonamide-based compounds. However, 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide has limited solubility in water, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide. One area of interest is the development of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide analogs with improved solubility and potency. Another area of research is the investigation of the potential use of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide and its effects on various signaling pathways.
合成方法
The synthesis of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide involves a multi-step process that begins with the reaction of 2-nitroaniline with ethyl glyoxylate to form 2-ethoxy-5-nitrobenzoic acid. This compound is then reduced to 2-ethoxy-5-aminobenzoic acid, which is subsequently reacted with isopropylmagnesium bromide to form 2-ethoxy-5-isopropylbenzoic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is reacted with 2-pyridylamine to yield 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide.
科学研究应用
2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide has been studied extensively for its potential therapeutic properties in a variety of scientific research applications. One area of research where 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide has shown promise is in cancer treatment. Studies have shown that 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
属性
产品名称 |
2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide |
|---|---|
分子式 |
C17H22N2O3S |
分子量 |
334.4 g/mol |
IUPAC 名称 |
2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-5-22-15-10-13(4)14(12(2)3)11-16(15)23(20,21)19-17-8-6-7-9-18-17/h6-12H,5H2,1-4H3,(H,18,19) |
InChI 键 |
PWOYBQQSCJYGTJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=CC=N2 |
规范 SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)






![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)




